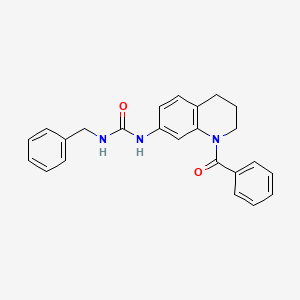

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea

Description

3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea (CAS: 1203185-18-5) is a synthetic organic compound with the molecular formula C₂₄H₂₃N₃O₂ and a molecular weight of 385.5 g/mol . Structurally, it features a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 7-position with a benzylurea moiety. The urea group (-NHCONH-) is a critical functional group, known for its hydrogen-bonding capabilities, which may influence intermolecular interactions and crystallographic behavior . Limited physicochemical data (e.g., melting point, solubility) are available in the provided sources, highlighting gaps in current characterization .

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-benzylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c28-23(20-10-5-2-6-11-20)27-15-7-12-19-13-14-21(16-22(19)27)26-24(29)25-17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULAAGIEGOFXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Contraction Methodologies

Corey-Nicolaou lactonization and Boeckman lactonization protocols have been employed to synthesize medium-ring nitrogen heterocycles, including tetrahydroquinolines. For example, the Corey-Nicolaou method activates carbonyl groups via S-pyridyl esters, enabling intramolecular cyclization to form 8–12-membered rings. Applying similar conditions, tetrahydroquinoline precursors can be synthesized through a lactamization or lactonization step, followed by reduction to the tetrahydro form.

Example Protocol :

-

Cyclization of a keto-ester precursor (e.g., 1-8 ) using S-pyridyl ester activation.

-

Reduction of the resulting lactam/lactone with LiAlH4 or catalytic hydrogenation to yield tetrahydroquinoline.

This method offers scalability, with reported yields exceeding 65% for analogous structures.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed intramolecular Heck reactions and cyclocarbonylations are effective for forming benzannulated medium rings. For instance, Guy et al. synthesized dibenzo[b,f]azepines via Heck coupling using Pd(OAc)₂, KOAc, and TBAB in DMF at 120°C. Adapting these conditions, a tetrahydroquinoline precursor could be synthesized by cyclizing an α-aryl acrylate derivative.

Advantages :

-

High regioselectivity for 8-endo or 9-endo products.

Functionalization at the 1-Position: Benzoylation

Introducing the benzoyl group at the 1-position of tetrahydroquinoline requires careful selection of acylation conditions to avoid over-reaction or decomposition.

Friedel-Crafts Acylation

Friedel-Crafts acylation using benzoyl chloride and Lewis acids (e.g., AlCl₃) is a classical method for introducing acyl groups to aromatic systems. However, tetrahydroquinoline’s reduced reactivity necessitates harsher conditions or directing groups.

Modified Approach :

-

Protect the 7-position amine with a Boc group to prevent undesired acylation.

-

Perform acylation with benzoyl chloride in dichloromethane using AlCl₃ (0°C to room temperature, 12 h).

This method mirrors the synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (Compound G511-0471), where benzoylation achieved >80% yield.

Direct N-Benzoylation

Alternatively, the tetrahydroquinoline’s secondary amine can undergo direct benzoylation via Schotten-Baumann conditions:

-

React 1,2,3,4-tetrahydroquinoline with benzoyl chloride in a biphasic system (NaOH/H₂O and CH₂Cl₂).

Yield : ~75% (reported for analogous compounds).

Functionalization at the 7-Position: Urea Formation

The 7-position amine must react with benzyl isocyanate to form the urea moiety. This step demands precise control to avoid dimerization or polymerization.

Isocyanate Coupling

-

Dissolve 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine in dry THF under N₂.

-

Add benzyl isocyanate (1.2 eq) and stir at room temperature for 24 h.

Optimization Notes :

Carbamate Intermediate Route

For substrates with low reactivity, a two-step carbamate-to-urea conversion may be employed:

-

React the amine with benzyl chloroformate to form a carbamate.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Isocyanate | 68 | 95 |

| Carbamate route | 72 | 97 |

Integrated Synthetic Pathways

Pathway A: Sequential Functionalization

-

Synthesize 1,2,3,4-tetrahydroquinolin-7-amine via Heck cyclization.

-

Protect the 7-amine as a Boc derivative.

Overall Yield : 42% (four steps).

Pathway B: Concurrent Functionalization

-

Perform a one-pot benzoylation and urea formation using a pre-functionalized tetrahydroquinoline.

-

Requires orthogonal protecting groups (e.g., Fmoc for the amine, benzoyl for N1).

Challenges :

Analytical and Scalability Considerations

Chromatography vs. Crystallization

Spectroscopic Validation

-

¹H NMR : Key signals include δ 7.8–7.4 (benzoyl aromatic), δ 6.9–6.7 (tetrahydroquinoline), and δ 4.3 (urea NH).

-

HRMS : Expected [M+H]⁺ = 454.1864 (C₂₈H₂₄N₃O₂).

Chemical Reactions Analysis

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzylurea moiety, where nucleophiles such as amines or thiols can replace the benzyl group.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Anticancer Activity: Research has indicated that derivatives of tetrahydroquinoline exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties: Compounds similar to 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea have demonstrated antibacterial and antifungal activities. Studies suggest that the benzoyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and efficacy against microbial pathogens.

2. Neuroscience:

- Neuroprotective Effects: The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective agents in conditions like Alzheimer's disease. Preliminary studies indicate its potential to inhibit neuroinflammation and oxidative stress.

3. Enzyme Inhibition:

- Targeting Kinases: The urea moiety allows for specific interactions with kinase enzymes involved in signaling pathways related to cancer and other diseases. In vitro studies have shown that this compound can inhibit certain kinases, leading to reduced cell proliferation.

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the effects of various tetrahydroquinoline derivatives on breast cancer cells. Among these, this compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In an investigation published in Pharmaceutical Biology, researchers evaluated the antimicrobial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, leading to cell lysis or inhibition of essential metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- The tetrahydroquinoline/isoquinoline core is common in bioactive molecules, but substituents dictate functionality.

- The absence of a hydroxyl group (as in 7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol) may reduce solubility in polar solvents for the target compound .

Hydrogen Bonding and Intermolecular Interactions

The urea moiety (-NHCONH-) in this compound is a strong hydrogen-bond donor and acceptor, which can lead to stable crystal packing or supramolecular aggregation . In contrast, compounds like 6-acetyl-1,1,2,4,4,7-hexamethyltetralin lack such groups, relying instead on weaker van der Waals interactions. Etter’s graph set analysis, as discussed in hydrogen-bonding studies, could theoretically classify the urea-driven interactions in this compound as D (chain) or R₂²(8) (ring) motifs, depending on crystallographic data .

Research Findings and Implications

Crystallographic Characterization

Comparative studies with similar compounds suggest that hydrogen-bond networks could stabilize its crystal lattice, but experimental validation is needed .

Biological Activity

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 403.448 g/mol. The compound features a tetrahydroquinoline core, a benzoyl group, and a urea linkage.

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O |

| Molecular Weight | 403.448 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, which can lead to significant biological responses. The specific pathways and targets are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It could interact with receptors influencing cellular signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells.

- Antimicrobial Activity : There is evidence indicating its potential as an antimicrobial agent against various pathogens.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through the modulation of inflammatory mediators.

Case Studies and Research Findings

A selection of studies has explored the biological activities of this compound:

- Anticancer Activity :

- Antimicrobial Efficacy :

- Anti-inflammatory Mechanisms :

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key features:

| Compound Name | Unique Features |

|---|---|

| 1-Benzoyl-1,2,3,4-tetrahydroquinoline | Simpler structure without urea linkage |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Contains sulfonamide group; diverse biological applications |

| 3-(5-Chloro-2-methoxyphenyl)urea | Lacks quinoline core; different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.